3-Bromopropionyl chloride
Overview
Description
3-Bromopropionyl chloride is a compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is a molecule that contains both a bromine and a chlorine atom, which can undergo different chemical reactions depending on the conditions and reactants involved.
Synthesis Analysis
The synthesis of 3-bromopropionyl chloride derivatives has been explored in several contexts. For instance, the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C from piperazine-2,3-14C involves a Schotten-Baumann reaction with 3-bromopropionyl chloride, yielding a significant 69% yield . Additionally, the synthesis of [2,3,6-tri-O-(2-bromo-2-methylpropionyl]-β-cyclodextrin) demonstrates the use of 2-bromoisobutyric bromide, a related compound, in a reaction with β-cyclodextrin to produce a high yield of up to 89.5%, showcasing the efficiency of the synthetic route .
Molecular Structure Analysis
The molecular structure of 3-bromopropionyl chloride and its derivatives has been studied using various techniques. X-ray diffraction studies have been conducted to understand the intra- and intermolecular interactions and conformations of related compounds, such as 3-(2-bromo-pyridinium)-propionic acid bromide and 3-(pyridinium)-pivalic acid chloride . These studies reveal the importance of hydrogen bonds and electrostatic interactions in determining the molecular conformation and ionic aggregation in the solid state.
Chemical Reactions Analysis
3-Bromopropionyl chloride participates in various chemical reactions. For example, it has been used in the transformation of arenes into 3-arylpyrazoles and 3-arylisoxazolines, where it reacts with arenes and AlCl3, followed by reactions with hydrazines or hydroxylamine, to yield the corresponding products in good to moderate yields . The Reformatsky reactions of 3-(2-bromopropionyl)-2-oxazolidone derivatives with various aldehydes have also been investigated, showing high diastereoselectivity under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopropionyl chloride are influenced by its molecular structure and the nature of its substituents. The microwave spectral study of 3-bromopropionitrile, a related compound, provides insights into the rotational constants and structural parameters, which are important for understanding the physical properties of these types of molecules . Additionally, the peculiarities of the supramolecular assembly of tetraethylammonium and 3-bromopropionate ions in coordination compounds have been reported, highlighting the role of intermolecular interactions in the crystal structures of these compounds .
Scientific Research Applications
Photodissociation Studies
3-Bromopropionyl chloride has been a subject of interest in photodissociation studies. Researchers have investigated the branching between C–Br and C–Cl bond fission following excitation in bromopropionyl chloride. These studies highlight the nonadiabatic recrossing of the barrier to C–Br fission, which significantly influences the branching to C–Br fission. The findings from these experiments provide insights into the molecular dynamics and reaction mechanisms of bromopropionyl chloride under specific conditions (Kash et al., 1993).
Competitive Bond Rupture
Another area of research involving 3-bromopropionyl chloride is the study of competitive bond dissociation mechanisms. This research focuses on understanding the branching ratios for C−Br/C−Cl bond fission following certain transitions. The studies utilize techniques like resonance-enhanced multiphoton ionization (REMPI) to explore these mechanisms. Such research contributes to a deeper understanding of molecular interactions and reaction pathways in halogenated compounds (Hsu et al., 2013).
Transformation in Organic Chemistry
3-Bromopropionyl chloride is also utilized in organic synthesis. It has been used in the transformation of arenes into 3-arylpyrazoles and 3-arylisoxazolines. This application demonstrates the versatility of 3-bromopropionyl chloride in facilitating complex organic transformations, highlighting its role in synthetic chemistry (Yamamoto & Togo, 2020).
Synthesis of Acyl Azides
The synthesis of acyl azides using 3-bromopropionyl chloride is another notable application. This process involves the formation of an acid chloride – dimethyl formamide complex, which is then applied to synthesize acyl azides. Such syntheses are essential in various chemical processes and highlight the chemical's utility in producing specialized compounds (Horning & Muchowski, 1967).
Antimicrobial Applications
In the field of microbiology, 3-bromopropionyl chloride has been studied for its effects on microbial cells. Research has explored its impact on Pseudomonas fluorescens planktonic cells and biofilms. This research is significant for understanding the antimicrobial potential of halogen-based products and their applications in controlling microbial growth (Malheiro et al., 2016).
Bioconversion and Membrane-Assisted Extraction
Studies have also been conducted on the impact of bioconversion broth components on the membrane-based reactive extraction of 3-hydroxypropionic acid, a derivative of 3-bromopropionyl chloride. This research is crucial for developing efficient processes for bio-based product recovery, demonstrating the compound's relevance in biotechnological applications (Chemarin et al., 2018).
Safety And Hazards
3-Bromopropionyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
3-bromopropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVNSPHKMCPST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065900 | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopropionyl chloride | |
CAS RN |
15486-96-1 | |
Record name | 3-Bromopropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15486-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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